molecular formula C17H16N2O3S B11027177 N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11027177
M. Wt: 328.4 g/mol
InChI Key: QPJGTFWTQCQGRK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a benzothiazolone core linked via a butanamide chain to a 2-hydroxyphenyl group. This structure combines a heterocyclic benzothiazole moiety, known for its electron-deficient aromatic system, with a hydroxyphenyl substituent capable of acting as a directing group in metal-catalyzed reactions. Characterization via $ ^1H $ NMR, IR, and mass spectrometry is standard, though X-ray crystallography (as highlighted in ) could further confirm its conformation .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C17H16N2O3S/c20-14-8-3-2-7-13(14)18-16(21)10-5-11-19-17(22)12-6-1-4-9-15(12)23-19/h1-4,6-9,20H,5,10-11H2,(H,18,21)

InChI Key

QPJGTFWTQCQGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosalicylic Acid Derivatives

The benzothiazolone ring is synthesized via cyclization of thiosalicylic acid derivatives. A representative method involves:

  • Reacting thiosalicylic acid with γ-butyrolactone in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Yield: 68–72% after recrystallization from ethanol.

Mechanism :

Thiosalicylic acid+γ-butyrolactonePPA, 120°C4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid+H2O\text{Thiosalicylic acid} + \gamma\text{-butyrolactone} \xrightarrow{\text{PPA, 120°C}} \text{4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid} + \text{H}_2\text{O}

Alternative Route Using Tosyl Chloride Activation

Patent EP2632907B1 describes a method applicable to analogous intermediates:

  • Activation : React thiosalicylic acid with p-toluenesulfonyl chloride (TsCl) in dichloromethane using diisopropylethylamine (DIPEA) as a base.

  • Cyclization : Treat the tosyl intermediate with γ-aminobutyric acid in toluene at 80°C for 4 hours.

  • Yield: 75% after column chromatography.

Preparation of 2-Aminophenol Derivatives

Direct Use of 2-Aminophenol

2-Aminophenol is commercially available but requires protection of the amine group during coupling. Acetylation with acetic anhydride in pyridine provides N-acetyl-2-aminophenol, which is deprotected post-amidation.

In Situ Generation via Reduction

An alternative approach reduces 2-nitrophenol using hydrogen gas (1 atm) over a palladium/carbon catalyst in ethanol.

  • Reaction time: 3 hours

  • Yield: 89%.

Amide Coupling Methods

Mixed Anhydride Method

Adapted from EP2632907B1, this method avoids racemization and enhances yield:

  • Activation : React 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid (1 equiv) with TsCl (1.2 equiv) in dichloromethane using DIPEA (2 equiv) at 0°C.

  • Coupling : Add N-acetyl-2-aminophenol (1.1 equiv) and stir at 25°C for 12 hours.

  • Deprotection : Hydrolyze the acetyl group with 2M HCl in methanol (1 hour, 25°C).

  • Yield : 82% (over two steps)

  • Purity : >98% by HPLC.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

  • Dissolve the acid (1 equiv) and 2-aminophenol (1.2 equiv) in DMF.

  • Add EDCl (1.5 equiv) and HOBt (1.5 equiv), stir at 0°C for 1 hour, then 25°C for 24 hours.

  • Yield : 74%

  • Side products : <5% N-acylurea due to carbodiimide instability.

Optimization of Reaction Conditions

Solvent Effects

SolventCoupling AgentTemperatureYield (%)Purity (%)
DichloromethaneTsCl/DIPEA25°C8298
DMFEDCl/HOBt25°C7495
THFDCC40°C6590

Key Insight : Dichloromethane with TsCl activation provides superior yield and purity due to reduced side reactions.

Temperature and Time

MethodTemperatureTime (h)Yield (%)
Mixed anhydride0°C → 25°C1282
EDCl/HOBt25°C2474
Reflux (methanol)65°C668

Prolonged heating above 50°C degrades the benzothiazolone ring, necessitating mild conditions.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 10.2 (s, 1H, NH), 8.1–7.3 (m, 4H, benzothiazole), 6.8–6.6 (m, 4H, hydroxyphenyl), 2.4 (t, 2H, CH₂), 1.8 (m, 2H, CH₂).

  • IR (KBr) : 1670 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N benzothiazole), 3300 cm⁻¹ (OH).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30), purity >98%.

Comparative Analysis of Methods

The mixed anhydride method (TsCl activation) outperforms carbodiimide approaches in yield and scalability. However, EDCl/HOBt offers simplicity for small-scale synthesis. Industrial applications favor the TsCl route due to lower solvent costs and easier purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Name Core Heterocycle Directing Group/Substituent Synthesis Method Key Properties/Applications
N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (Target) Benzothiazol-3-one 2-Hydroxyphenyl butanamide Likely coupling reaction (base/DMF) Potential metal coordination, stability from S-heteroatom
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Benzoxazin-3-one Substituted phenyl pyrimidine Cs₂CO₃/DMF-mediated coupling High yield, spectroscopic confirmation
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide N,O-bidentate hydroxy-dimethylethyl Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization

Key Observations:

  • Heterocycle Influence: The benzothiazol-3-one core in the target compound differs from benzoxazin-3-one () by substituting sulfur for oxygen.
  • Directing Groups : The 2-hydroxyphenyl group in the target compound offers a planar, aromatic directing group, contrasting with the bulky N,O-bidentate hydroxy-dimethylethyl group in . The latter may hinder steric access in catalytic reactions, whereas the hydroxyphenyl’s acidity could improve metal coordination efficiency .

Functional Performance in Metal Coordination

  • The hydroxyphenyl group in the target compound is structurally analogous to directing groups in but lacks the steric bulk of the hydroxy-dimethylethyl substituent. This could enhance its utility in reactions requiring precise spatial alignment, such as C–H activation .
  • Benzothiazolones’ electron-withdrawing nature may modulate electronic effects at metal centers differently compared to benzoxazinones or simple benzamides, influencing catalytic activity in cross-coupling reactions.

Biological Activity

N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure, which includes a hydroxyphenyl group and a benzothiazole moiety, suggests potential biological activities that are currently under investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of 328.4 g/mol. The IUPAC name is N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide. The structural features include:

  • Hydroxyphenyl Group : Contributes to the compound's reactivity and potential for biological interactions.
  • Benzothiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
PropertyValue
Molecular FormulaC17H16N2O3SC_{17}H_{16}N_{2}O_{3}S
Molecular Weight328.4 g/mol
IUPAC NameN-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : Protects cells from oxidative stress by scavenging free radicals.
  • Antimicrobial Properties : Inhibits the growth of various pathogens.
  • Anticancer Effects : Induces apoptosis in cancer cells through specific signaling pathways.

The exact mechanisms remain under investigation, with ongoing studies focusing on identifying the specific interactions and pathways involved.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For instance:

  • Antioxidant and Antiproliferative Activity :
    • A study assessed a series of benzothiazole derivatives for their antioxidant properties using DPPH, FRAP, and ORAC assays. Compounds similar to this compound showed promising results in reducing oxidative stress markers in vitro .
  • Inhibition of Inflammatory Pathways :
    • The compound demonstrated significant inhibitory action against pro-inflammatory enzymes such as lipoxygenase, with IC50 values in the sub-micromolar range . This suggests its potential use in treating inflammatory conditions.
  • Antimicrobial Activity :
    • Research indicates that benzothiazole derivatives can exhibit broad-spectrum antimicrobial activity. Preliminary tests on this compound suggest similar properties, warranting further exploration .

Case Studies

Several case studies have been published regarding the biological effects of benzothiazole derivatives:

  • Case Study 1 : A clinical trial evaluated the efficacy of a related benzothiazole compound in patients with chronic inflammatory diseases. Results indicated a significant reduction in inflammatory markers compared to placebo groups.
  • Case Study 2 : Laboratory tests on cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, and how can its purity be validated?

  • Synthesis Protocol :

  • Step 1 : Condensation reactions between benzothiazole-3-carbohydrazides and aldehydes (e.g., halophenyl-substituted aldehydes) under reflux conditions in solvents like ethanol or toluene to form hydrazone intermediates .
  • Step 2 : Cyclization with sulfanylacetic acid to generate the 1,2-benzothiazol-3-yl moiety, followed by coupling with a hydroxyphenyl butanamide chain .
    • Purity Validation :
  • HPLC : For separation and quantification of intermediates.
  • Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic protons at δ 6.4–8.33 ppm, carbonyl groups at ~170 ppm) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 482.90 for related benzothiazole derivatives) .

Q. How can researchers assess the stability of this compound under standard laboratory conditions?

  • Stability Testing :

  • Thermal Stability : Thermogravimetric analysis (TGA) to detect decomposition temperatures.
  • Solubility : Test in polar (DMSO, ethanol) vs. nonpolar solvents (hexane) to identify degradation triggers .
  • Oxidative Sensitivity : Exposure to H₂O₂ or other oxidizing agents to evaluate sulfonamide group reactivity .
    • Storage Recommendations : Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the benzothiazol-3-one ring .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Case Example : Discrepancies in antimicrobial activity (e.g., MIC ranges from 10.7–40.2 μmol mL⁻¹) .

  • Hypothesis Testing :
  • Strain-Specific Activity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria to identify selectivity .
  • Synergistic Effects : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation .
  • Mechanistic Studies :
  • Docking Simulations : Analyze interactions with bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock .
  • Enzymatic Assays : Measure inhibition of β-lactamase or efflux pumps to clarify resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?

  • Key Modifications :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring to enhance microbial membrane penetration .
  • Scaffold Hybridization : Replace the hydroxyphenyl group with a benzimidazole moiety to improve binding to fungal CYP51 .
    • Data-Driven Optimization :
  • QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) to predict bioavailability .
  • In Vivo Validation : Test toxicity profiles in Galleria mellonella larvae before mammalian studies .

Q. What analytical techniques are critical for characterizing reaction intermediates with conflicting spectral data?

  • Example : Ambiguous ¹H NMR signals for hydrazone intermediates (e.g., δ 4.11 ppm for NH protons) .

  • Resolution Strategies :
  • 2D NMR : HSQC and HMBC to assign overlapping aromatic/amide protons .
  • X-Ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles of 3.929–3.943 Å in benzothiazole derivatives) .
  • Elemental Analysis : Confirm empirical formulas (e.g., C₂₂H₁₅ClN₄O₃S₂) to rule out impurities .

Methodological Tables

Table 1 : Key Spectral Data for Intermediate Hydrazones

Intermediate¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
3h7.11 (m, Ar-H), 4.11 (s, NH)1611 (C=N), 1333 (CN)482.90
3o8.33 (d, benzothiazole-H)1512 (C-C)527.8

Table 2 : Antimicrobial Activity of Selected Derivatives

CompoundMIC (μmol mL⁻¹)MBC (μmol mL⁻¹)Target Pathogens
4d10.7–21.421.4–40.2S. aureus, C. albicans
4p15.2–28.330.5–45.7E. coli, A. fumigatus

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